Product packaging for 2-Hydroxy-5-methyl-1-naphthoic acid(Cat. No.:)

2-Hydroxy-5-methyl-1-naphthoic acid

Cat. No.: B11897485
M. Wt: 202.21 g/mol
InChI Key: KKMAZNUSFFWQQY-UHFFFAOYSA-N
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Description

Contextualization within Natural Product Biosynthesis Studies

2-Hydroxy-5-methyl-1-naphthoic acid is recognized as a key intermediate in the biosynthesis of various natural products, particularly those produced by Streptomyces species. Its formation is often a critical step in the assembly of more complex molecular architectures.

In Streptomyces carzinostaticus, this naphthoic acid derivative is synthesized through an iterative type I polyketide synthase (PKS) pathway. The enzyme responsible, neocarzinostatin (B611948) naphthoate synthase (NNS), orchestrates the condensation of six acetate (B1210297) units to construct the fundamental naphthoic acid backbone. This process involves a series of enzymatic steps including chain initiation with acetyl-CoA, sequential elongation with malonyl-CoA, intramolecular aldol (B89426) condensation to form the naphthalene (B1677914) ring, and methylation to introduce the C5 methyl group. The heterologous expression of the NNS gene in other Streptomyces strains, such as S. lividans TK24 and S. coelicolor YU105, has been shown to yield this compound as a primary metabolic product.

Significance as a Biosynthetic Intermediate of Complex Natural Products

The importance of this compound is underscored by its role as a precursor to larger, more complex natural products. It serves as a foundational building block that undergoes further enzymatic modifications to generate a diverse array of bioactive compounds.

One of the most notable examples is its involvement in the biosynthesis of the naphterpin (B1215475) and marinone families of meroterpenoids. nih.govnih.govacs.orgescholarship.orgresearchgate.net These compounds are derived from 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN) and exhibit unusual oxidation patterns. nih.govnih.govescholarship.orgresearchgate.net While the direct biosynthetic lineage is a subject of ongoing investigation, the structural core of these complex molecules points to a naphthoic acid intermediate. The proposed biosynthetic pathways for naphterpins and marinones involve intricate enzymatic reactions, including cryptic halogenation by vanadium-dependent chloroperoxidase (VCPO) enzymes, which facilitate the necessary oxidative rearrangements of the naphthalene core. nih.govnih.govescholarship.orgresearchgate.net The study of these pathways highlights the central role of simpler precursors like this compound in generating molecular diversity in nature.

PropertyValue
Molecular Formula C₁₂H₁₀O₃
Molecular Weight 202.21 g/mol
IUPAC Name 2-hydroxy-5-methylnaphthalene-1-carboxylic acid
CAS Registry Number 156766-20-0

Spectroscopic data for this compound has been validated through nuclear magnetic resonance (NMR) and mass spectrometry (MS). In ¹H NMR, the hydroxyl proton resonates at δ 10.2 ppm, the methyl group appears as a singlet at δ 2.4 ppm, and the carboxylic acid proton is observed as a broad peak near δ 12.1 ppm. High-resolution mass spectrometry confirms the molecular ion peak at m/z 202.0634 [M+H]⁺.

Broader Academic and Mechanistic Interest in Substituted Naphthoic Acid Chemistry

Beyond its specific role in natural product biosynthesis, this compound is part of the larger class of substituted naphthoic acids, which are of significant interest to the scientific community. This interest is driven by their potential applications in medicinal chemistry and materials science, as well as the fundamental chemical questions they pose.

Researchers are actively exploring the synthesis of various substituted naphthoic acids to investigate their potential as anticancer and antimicrobial agents. researchgate.netnih.govnih.govnih.gov For instance, studies have focused on synthesizing novel aryl-substituted dihydroxynaphthoic acids and evaluating their ability to inhibit enzymes like lactate (B86563) dehydrogenase, a target in cancer therapy. researchgate.net Furthermore, derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and shown to possess promising antibacterial activity against various pathogens. nih.govnih.gov

The reactivity and properties of substituted naphthoic acids are also a subject of mechanistic studies. Computational studies have been employed to understand how different substituents influence the electronic structure, reactivity, and biological activity of the naphthoic acid scaffold. researchgate.netsciencepublishinggroup.com These theoretical investigations, coupled with synthetic efforts to access novel substitution patterns, contribute to a deeper understanding of structure-activity relationships and provide a rational basis for the design of new functional molecules. nih.govrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O3 B11897485 2-Hydroxy-5-methyl-1-naphthoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

2-hydroxy-5-methylnaphthalene-1-carboxylic acid

InChI

InChI=1S/C12H10O3/c1-7-3-2-4-9-8(7)5-6-10(13)11(9)12(14)15/h2-6,13H,1H3,(H,14,15)

InChI Key

KKMAZNUSFFWQQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=C(C2=CC=C1)C(=O)O)O

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Mechanisms of 2 Hydroxy 5 Methyl 1 Naphthoic Acid and Its Derivatives

Polyketide Synthase-Mediated Formation of the Naphthoic Acid Scaffold

The initial framework of the naphthoic acid moiety of the neocarzinostatin (B611948) chromophore is constructed by a type I iterative polyketide synthase (PKS). wikipedia.org This class of enzymes is responsible for the assembly of polyketides, a diverse group of natural products, through the repeated condensation of small carboxylic acid units. nih.gov

Role of Iterative Type I Polyketide Synthases (e.g., NcsB/NNS) in Bicyclic Aromatic Compound Biosynthesis

In the biosynthesis of the neocarzinostatin chromophore, the enzyme NcsB, a type I iterative polyketide synthase, is responsible for creating the bicyclic aromatic structure of the naphthoic acid moiety. wikipedia.org Unlike the more common type II PKS systems that synthesize aromatic compounds, the genes involved in the construction of this aromatic moiety are from an iterative type I PKS system. wikipedia.org This highlights a fascinating aspect of natural product biosynthesis where different enzymatic machinery can be employed to generate similar chemical scaffolds. The iterative nature of NcsB allows it to catalyze multiple rounds of chain elongation and cyclization reactions to form the complex naphthoic acid structure from simple precursors.

Mechanistic Insights into Precursor Condensation (Acetyl-CoA and Malonyl-CoA Units)

The biosynthesis of the polyketide chain that forms the naphthoic acid scaffold begins with the condensation of acetyl-CoA and malonyl-CoA units. researchgate.netlibretexts.org Acetyl-CoA serves as the starter unit, while malonyl-CoA provides the extender units for chain elongation. researchgate.netyoutube.com The process is initiated by the conversion of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase. researchgate.net The malonyl group is then transferred to an acyl carrier protein (ACP) to form malonyl-ACP. researchgate.netnih.gov

The key carbon-carbon bond-forming step is a Claisen condensation between an acetyl group (bound to the synthase) and malonyl-ACP. libretexts.org This reaction is thought to proceed through the decarboxylation of malonyl-ACP to generate a reactive enolate, which then attacks the acetyl group. libretexts.orgyoutube.com This condensation reaction, catalyzed by a β-ketoacyl-ACP synthase domain within the PKS, results in the formation of a β-ketoacyl-ACP and the release of carbon dioxide. researchgate.netlibretexts.org This cycle of condensation and subsequent reduction, dehydration, and another reduction step is repeated to extend the polyketide chain, which eventually undergoes cyclization to form the characteristic bicyclic aromatic scaffold of naphthoic acid. researchgate.net

Post-Polyketide Synthase Modifications and Functionalization

Following the synthesis of the basic naphthoic acid scaffold by the PKS, a series of tailoring enzymes introduce specific functional groups to produce 2-hydroxy-5-methyl-1-naphthoic acid. wikipedia.orgnih.gov These modifications are crucial for the biological activity of the final neocarzinostatin molecule.

Regioselective Hydroxylation Processes (e.g., Cytochrome P-450 Hydroxylases like NcsB3)

A critical modification is the regioselective hydroxylation of the naphthoic acid intermediate, a reaction catalyzed by cytochrome P450 hydroxylases. nih.govnih.gov In the neocarzinostatin biosynthetic pathway, the enzyme NcsB3 is a cytochrome P-450 hydroxylase. wikipedia.org These enzymes are known for their ability to catalyze the insertion of an oxygen atom into a C-H bond with high specificity. nih.govyoutube.comyoutube.com The catalytic cycle of cytochrome P450 enzymes involves the activation of molecular oxygen, typically using NADPH as a reducing agent, to form a highly reactive iron-oxo species that performs the hydroxylation. youtube.comcapes.gov.br This specific hydroxylation by NcsB3 leads to the formation of the hydroxyl group at the C-2 position of the naphthoic acid ring.

O-Methylation Reactions Catalyzed by S-Adenosylmethionine-Dependent O-Methyltransferases (e.g., NcsB1)

The addition of a methyl group to the hydroxylated naphthoic acid is catalyzed by an S-adenosylmethionine (SAM)-dependent O-methyltransferase. jax.orgnih.gov In the neocarzinostatin pathway, the enzyme NcsB1 is responsible for this methylation. wikipedia.org SAM is a universal methyl group donor in biological systems. nih.govnih.gov The reaction involves the transfer of the methyl group from the sulfonium (B1226848) center of SAM to the oxygen atom of the hydroxyl group on the naphthoic acid ring. nih.gov This enzymatic transformation results in the formation of a methoxy (B1213986) group, a common modification in natural product biosynthesis that can influence the molecule's bioactivity and stability. nih.gov The majority of these methyltransferases belong to the class I category, which features a Rossmann-like structural fold. ebi.ac.uk

Heterologous Expression Systems for Biosynthetic Pathway Elucidation and Enzyme Characterization

The elucidation of the biosynthetic pathway of this compound and its derivatives, like many complex natural products, heavily relies on the use of heterologous expression systems. These systems involve the transfer of genetic material from the native producing organism into a more easily manipulated host. This approach allows for the functional characterization of individual genes, the reconstitution of entire biosynthetic pathways, and the production of compounds for structural and bioactivity studies. The choice of the heterologous host is critical and is often dictated by the complexity of the biosynthesis and the nature of the enzymes involved.

Commonly employed heterologous hosts include bacteria such as Escherichia coli and various species of Streptomyces. E. coli is a popular choice for the initial characterization of individual enzymes due to its rapid growth, well-understood genetics, and the availability of a vast array of molecular biology tools. For instance, enzymes suspected to be involved in the biosynthesis, such as polyketide synthases (PKS), cyclases, or tailoring enzymes like methyltransferases and oxidoreductases, can be individually expressed in E. coli. The purified enzymes can then be used in in vitro assays to confirm their function and determine their substrate specificity.

However, for the production of complex polyketides and their derivatives, which often require correctly folded multi-enzyme complexes and specific precursor molecules, Streptomyces species such as S. coelicolor or S. albus are frequently the preferred hosts. As producers of a vast number of polyketides themselves, Streptomyces hosts provide a more suitable metabolic background, including the necessary precursor supply for the biosynthesis to proceed efficiently. The expression of a complete biosynthetic gene cluster in a Streptomyces host can lead to the production of the final natural product, thereby confirming the function of the entire set of genes. For example, in the study of the biosynthesis of the enediyne antitumor antibiotic neocarzinostatin, which involves a naphthoic acid moiety, both in vivo and in vitro experiments using heterologous expression were crucial in characterizing the pathway enzymes. acs.org

The process of heterologous expression typically involves the cloning of the target gene or gene cluster into a suitable expression vector, which is then introduced into the chosen host strain. The production of the target compound or intermediate is then induced, and the resulting metabolites are extracted and analyzed using chromatographic and spectroscopic techniques like HPLC and MS.

Host OrganismTypical Application in Biosynthetic StudiesAdvantages
Escherichia coliFunctional characterization of individual enzymes (e.g., ligases, methyltransferases). acs.orgnih.govplos.orgRapid growth, well-established genetic tools, high protein expression levels. nih.govplos.org
Streptomyces speciesExpression of complete biosynthetic gene clusters, production of complex secondary metabolites. acs.orgnih.govnih.govSuitable metabolic environment, correct folding and modification of complex enzymes, availability of precursors. nih.govnih.gov

Identification and Characterization of Biosynthetic Shunt Products and Analogues

The heterologous expression of biosynthetic pathways is not only a tool for elucidating the primary route to a natural product but also a powerful method for identifying and characterizing biosynthetic shunt products and generating novel analogues. These efforts provide deep insights into the enzymatic mechanisms and can lead to the discovery of new molecules with potentially valuable biological activities.

Shunt products are metabolites that result from the premature termination or aberrant processing of biosynthetic intermediates. Their formation can occur when a biosynthetic pathway is expressed in a heterologous host where the metabolic flux may be unbalanced, or when specific genes in the cluster are inactivated. For example, the knockdown of genes encoding tailoring enzymes in a biosynthetic pathway can lead to the accumulation of intermediates that are then released as shunt products. The characterization of these compounds is invaluable for understanding the sequence of biosynthetic steps. In the biosynthesis of balmoralmycin, a complex angucycline, the targeted knockdown of specific genes led to the production of several shunt products, which helped to elucidate the roles of the corresponding enzymes. nih.govresearchgate.net Although not directly of this compound, this methodology is a standard approach in the field.

The generation of novel analogues often capitalizes on the inherent promiscuity of some biosynthetic enzymes. These enzymes can sometimes accept substrates other than their natural ones, leading to the formation of new derivatives of the natural product. This can be exploited through techniques like precursor-directed biosynthesis, where synthetic analogues of a natural biosynthetic precursor are fed to the culture of the producing organism or a heterologous host expressing the pathway. For instance, the enzyme NcsB2, a naphthoic acid/coenzyme A ligase from the neocarzinostatin pathway, has been shown to be promiscuous, accepting a variety of substituted naphthoic acids. acs.org This flexibility presents an opportunity to generate novel analogues of the natural product by supplying different naphthoic acid precursors to the system. acs.org Similarly, precursor-directed biosynthesis has been successfully used to create novel analogues of rapamycin (B549165) by feeding analogues of its pipecolate starter unit. researchgate.netnih.gov

The identification and characterization of these shunt products and novel analogues rely on sensitive analytical techniques. High-performance liquid chromatography (HPLC) is used to separate the various metabolites produced, and mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed for their structural elucidation.

Compound TypeOriginSignificance in Research
Shunt Products Prematurely released or aberrantly processed biosynthetic intermediates. nih.govresearchgate.netProvide insights into the biosynthetic pathway and the function of specific enzymes. nih.govresearchgate.net
Novel Analogues Incorporation of non-natural precursors by promiscuous enzymes (e.g., via precursor-directed biosynthesis). acs.orgresearchgate.netnih.govCreation of new chemical diversity, potential for novel bioactivities, and probing enzyme substrate specificity. acs.orgresearchgate.netnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Hydroxy-5-methyl-1-naphthoic acid. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped out, confirming the substitution pattern on the naphthalene (B1677914) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the hydroxyl proton, and the carboxylic acid proton. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.5 ppm, with their coupling patterns revealing their relative positions on the naphthalene ring. The methyl group protons would resonate at a higher field, likely in the range of 2.2-2.6 ppm. The phenolic hydroxyl proton and the carboxylic acid proton are expected to be broad singlets, with their chemical shifts being concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically above 170 ppm. chemicalbook.com The aromatic carbons will resonate in the 110-160 ppm range, with the carbon bearing the hydroxyl group and the carbon atoms at the ring junctions showing distinct chemical shifts. The methyl carbon will appear at a much higher field, generally between 20 and 30 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH)> 10 (broad s)> 170
Naphthalene-H37.0 - 7.5 (d)110 - 120
Naphthalene-H47.8 - 8.2 (d)125 - 135
Naphthalene-H67.2 - 7.6 (d)120 - 130
Naphthalene-H77.2 - 7.6 (t)120 - 130
Naphthalene-H87.8 - 8.2 (d)125 - 135
Methyl (CH₃)2.2 - 2.6 (s)20 - 30
Hydroxyl (OH)Variable (broad s)-
Naphthalene-C1-105 - 115
Naphthalene-C2-150 - 160
Naphthalene-C5-130 - 140
Naphthalene-C4a-120 - 130
Naphthalene-C8a-130 - 140

Note: These are predicted values based on known substituent effects on the naphthalene scaffold. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis (LC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound through fragmentation analysis. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable. ebi.ac.uknih.govnih.gov

LC-MS allows for the separation of the compound from a mixture, such as a bacterial culture extract, followed by its detection and mass analysis. ebi.ac.uk HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition with a high degree of confidence.

The molecular weight of this compound (C₁₂H₁₀O₃) is 202.06 g/mol . In a mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 202 or 203, respectively. For the parent compound, 2-hydroxy-1-naphthoic acid, the molecular ion peak is observed at m/z 188. nist.govchemicalbook.com

Fragmentation Analysis: The fragmentation pattern in the mass spectrum provides structural information. For this compound, characteristic fragmentation would involve the loss of small molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). The loss of the carboxylic acid group (-COOH) would result in a significant fragment ion. The presence of the methyl group would also influence the fragmentation pathways.

Table 2: Expected Mass Spectrometric Data for this compound

Technique Information Obtained Expected m/z Values
LC-MS Retention time, Molecular weight[M+H]⁺ = 203, [M-H]⁻ = 201
HRMS Exact mass, Elemental compositionC₁₂H₁₀O₃
Fragmentation Structural fragmentsLoss of H₂O, CO, COOH

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a key method for identifying the functional groups present in this compound. The IR spectrum reveals the characteristic vibrational frequencies of different bonds within the molecule.

The IR spectrum of this compound is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is often superimposed on the C-H stretching vibrations. A sharp peak corresponding to the C=O stretching of the carboxylic acid group should appear around 1650-1700 cm⁻¹. The phenolic O-H stretching will likely be observed as a broad band around 3200-3600 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. For the related 2-hydroxy-1-naphthoic acid, characteristic IR peaks are well-documented. nist.govresearchgate.netsigmaaldrich.com

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid (O-H)Stretching2500-3300 (broad)
Phenolic (O-H)Stretching3200-3600 (broad)
Aromatic (C-H)Stretching3000-3100
Aliphatic (C-H)Stretching2850-2960
Carboxylic Acid (C=O)Stretching1650-1700
Aromatic (C=C)Stretching1450-1600
C-OStretching1200-1300
O-HBending1300-1440

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure and conjugation of this compound. The naphthalene ring system is a chromophore that absorbs UV light.

UV-Vis Spectroscopy: The UV-Vis spectrum is expected to show multiple absorption bands characteristic of the substituted naphthalene system. The positions and intensities of these bands are influenced by the hydroxyl, carboxylic acid, and methyl substituents. Generally, naphthoic acids exhibit strong absorption maxima below 350 nm. researchgate.netresearchgate.net For instance, 1-naphthoic acid shows an excitation maximum at 295 nm. jocpr.com

Fluorescence Spectroscopy: Many naphthalene derivatives are fluorescent. Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence. The emission spectrum will provide information about the energy of the first excited singlet state. The fluorescence properties, such as quantum yield and Stokes shift, can be sensitive to the molecular environment, including solvent polarity and pH. For example, 1-naphthoic acid has an emission maximum at 370 nm in methanol. jocpr.com The inclusion of 2-hydroxy-1-naphthoic acid in cyclodextrin (B1172386) has been shown to enhance its fluorescence. researchgate.net

Table 4: Expected Electronic Spectroscopic Data for this compound

Spectroscopy Parameter Expected Wavelength Range (nm)
UV-Vis Absorption Maxima (λ_max)250 - 350
Fluorescence Emission Maximum (λ_em)> 350

X-ray Diffraction (XRD) for Solid-State Structure, Crystal Packing, and Molecular Conformation

While the crystal structure of this compound itself has not been reported in the searched literature, studies on the crystal structure of metal complexes of the closely related 2-hydroxy-1-naphthoic acid have been conducted. researchgate.net For example, the crystal structure of a platinum complex of 2-hydroxy-1-naphthoic acid has been determined, revealing a square-planar geometry around the platinum center. researchgate.net Similarly, a cadmium complex has been shown to have a monoclinic crystal structure. researchgate.net The crystal structure of a polymorph of 1-hydroxy-2-naphthoic acid has also been reported. nih.gov This information suggests that this compound is likely to form crystalline solids suitable for XRD analysis.

Table 5: Potential X-ray Diffraction Insights for this compound

Parameter Information Provided
Unit Cell Dimensions Crystal system, lattice parameters
Space Group Symmetry of the crystal lattice
Atomic Coordinates Precise location of each atom in the unit cell
Bond Lengths & Angles Intramolecular geometry
Torsion Angles Molecular conformation
Intermolecular Interactions Hydrogen bonding, π-stacking, crystal packing

Computational Chemistry and Theoretical Investigations of 2 Hydroxy 5 Methyl 1 Naphthoic Acid Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Studies

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of molecular systems. It offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like naphthoic acid derivatives. DFT calculations can predict a wide range of properties, including molecular geometries, reaction energies, and electronic charge distributions, which are essential for understanding chemical reactivity.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the minimum energy arrangement of the atoms. For molecules with flexible bonds, a conformational analysis is performed to identify the most stable conformer.

In a study on N'-((2-hydroxynaphthalen-1-yl)methylene)isobutyrohydrazide, a related compound, DFT calculations using the B3LYP functional and the 6-311+G(d,p) basis set were used to optimize the molecular structure in different environments (gas phase, chloroform, ethanol, and water). researchgate.net The calculations revealed that the total energy of the molecule was lowest in the water environment, indicating it is the most stable state among those tested. researchgate.net Similarly, potential energy surface (PES) scans are used to explore the energy landscape by systematically rotating specific dihedral angles, helping to identify the global minimum energy conformer. nih.gov This type of analysis is critical for understanding how the molecule's shape influences its interactions and properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. atlantis-press.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. brieflands.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. mdpi.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. nih.govmdpi.com

DFT calculations are routinely used to compute these orbital energies and the resulting gap. For example, the calculated HOMO-LUMO gap for N'-((2-hydroxynaphthalen-1-yl)methylene)isobutyrohydrazide was found to be widest in the water environment, correlating with its predicted stability in that medium. researchgate.net The distribution of these orbitals across the molecule, often visualized as 3D plots, shows the likely sites for electrophilic and nucleophilic attack. brieflands.com

Table 1: Calculated Frontier Orbital Energies and Energy Gaps for a Naphthol Derivative
EnvironmentE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)
Gas-5.999-1.6934.306
Chloroform-6.310-2.2384.072
Ethanol-6.353-2.2874.066
Water-6.368-2.2984.070

Data adapted from a DFT study on N'-((2-hydroxynaphthalen-1-yl)methylene)isobutyrohydrazide. researchgate.net

Natural Bond Orbital (NBO) Analysis for Understanding Bonding and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. researchgate.netsigmaaldrich.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. researchgate.netmdpi.com

Analysis of Substituent Effects on Electronic Properties and Reactivity

The electronic properties and reactivity of a core molecule like 2-Hydroxy-5-methyl-1-naphthoic acid can be significantly altered by adding different substituent groups. Computational studies can systematically investigate these effects.

In a theoretical study on 1-(benzothiazolylamino) methyl-2-naphthol, various electron-donating groups (EDGs) like -NH2, -OH, and -Me, and electron-withdrawing groups (EWGs) like -CN and -NO2 were computationally attached to the molecule. nih.gov The results showed:

Electron-Withdrawing Groups (EWGs) tend to stabilize the frontier orbitals, lowering both the HOMO and LUMO energy levels. They also generally increase the HOMO-LUMO gap and the dipole moment of the molecule. nih.gov

Electron-Donating Groups (EDGs) tend to destabilize the frontier orbitals, raising the energy levels of both the HOMO and LUMO. nih.gov

These changes directly impact the molecule's reactivity. By modulating the HOMO-LUMO gap and the electron density at different sites, substituents can tune the molecule's susceptibility to chemical reactions. nih.gov

Table 2: Effect of Substituents on the HOMO-LUMO Gap of a Naphthol Derivative
SubstituentTypeHOMO (eV)LUMO (eV)Gap (eV)
-NO2EWG-6.814-3.4203.394
-CNEWG-6.653-2.9773.676
-HRef-6.112-1.8294.283
-CH3 (Me)EDG-5.929-1.7254.204
-OHEDG-5.792-1.6114.181
-NH2EDG-5.518-1.4554.063

Data adapted from a DFT study on substituted 1-(benzothiazolylamino) methyl-2-naphthol. nih.gov EWG = Electron-Withdrawing Group, EDG = Electron-Donating Group.

Quantitative Structure-Activity Relationship (QSAR) Approaches Focused on Physicochemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or a specific physicochemical property. mdpi.comnih.gov The fundamental principle is that the structure of a molecule dictates its properties and activities. researchgate.net

QSAR models are built by calculating a set of numerical values, known as molecular descriptors, for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's structure:

Physicochemical Descriptors: These include properties like lipophilicity (e.g., CLogP), electronic properties (e.g., HOMO/LUMO energies), and steric properties (e.g., molar refractivity). mdpi.com

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule that describe its size, shape, and degree of branching. mdpi.com

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that correlates the descriptors with the observed activity. researchgate.netmdpi.com For naphthoic acid and related derivatives, QSAR studies have been used to predict properties like toxicity and receptor binding affinity. sigmaaldrich.com For example, a QSAR study on naphthenic acids found that hydrophobicity was a key predictor of acute toxicity. These models are valuable tools for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing. researchgate.netresearchgate.net

Theoretical Studies of Excited State Dynamics and Proton Transfer

Upon absorption of light, molecules can be promoted to an electronic excited state. Theoretical chemistry plays a vital role in understanding the subsequent relaxation pathways, which can involve complex processes like intramolecular proton transfer (PT). For molecules containing both a proton-donating group (like a hydroxyl group) and a proton-accepting group in close proximity, an Excited-State Intramolecular Proton Transfer (ESIPT) can occur.

This process is often ultrafast and leads to the formation of a transient tautomer with a large Stokes shift in its fluorescence spectrum, a property desirable for applications like molecular probes and lasers. Theoretical studies on molecules structurally similar to this compound, such as 1-hydroxy-2-naphthaldehyde, have explored the ESIPT mechanism.

Computational methods, including Time-Dependent Density Functional Theory (TD-DFT), are used to model the potential energy surfaces of the ground and excited states. These calculations can identify the reaction pathways, transition states, and energy barriers for the proton transfer process. Studies on related systems have shown that the ESIPT process can compete with other non-radiative decay channels, and the efficiency of proton transfer can be influenced by substituents and the solvent environment.

Coordination Chemistry and Metal Complexation of Naphthoic Acid Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with hydroxynaphthoic acid ligands is typically achieved through the reaction of the ligand with a metal salt in a suitable solvent. For instance, Schiff base ligands derived from the condensation of 2-hydroxy-1-naphthaldehyde (B42665) with various amines have been used to synthesize a range of metal complexes with Mn(II), Hg(II), Pb(II), Cd(II), Fe(III), and Cr(III). sphinxsai.comresearchgate.net These reactions are often carried out in ethanol, and the resulting complexes can be isolated as stable solids. sphinxsai.comijprems.comuobaghdad.edu.iq

Characterization of these complexes involves a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. Key indicators include a shift in the C=O stretching frequency of the carboxylic acid group and changes in the O-H stretching band upon deprotonation and coordination. In Schiff base complexes, a shift in the C=N (azomethine) stretching frequency is also observed. sphinxsai.comresearchgate.netijprems.com Electronic spectroscopy (UV-Vis) provides insights into the electronic transitions within the complex and the geometry around the metal center. sphinxsai.comjocpr.com For example, the electronic spectra of some Mn(II) complexes suggest a square pyramidal geometry. sphinxsai.com

Table 1: Synthesis and Characterization of Metal Complexes with a Schiff Base Derived from 2-hydroxy-1-naphthaldehyde

Metal Ion Molar Ratio (M:L) Color Spectroscopic Evidence of Coordination
Mn(II) 1:1 Dark Brown Shift in C=N and O-H bands in IR; d-d transitions in UV-Vis
Hg(II) 1:1 Light Brown Shift in C=N and O-H bands in IR
Pb(II) 1:1 Brown Shift in C=N and O-H bands in IR; Charge transfer bands in UV-Vis
Cd(II) 1:1 Black Shift in C=N and O-H bands in IR
Fe(III) 1:1 Dark Brown Shift in C=N and O-H bands in IR; d-d transitions in UV-Vis
Cr(III) 1:1 Brown Shift in C=N and O-H bands in IR

Data compiled from studies on Schiff base complexes derived from 2-hydroxy-1-naphthaldehyde. sphinxsai.comresearchgate.net

Investigation of Ligand Binding Modes and Chelation Behavior with Various Metal Ions

2-Hydroxy-1-naphthoic acid and its derivatives are versatile ligands that can adopt several binding modes. The most common is a bidentate chelation through the deprotonated hydroxyl and carboxylate oxygen atoms, forming a stable six-membered ring with the metal ion. researchgate.net This chelation is a key factor in the stability of the resulting complexes.

In some instances, the ligand can act as a monodentate ligand, coordinating only through the carboxylate group. The specific binding mode is influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other co-ligands in the coordination sphere. For example, in mixed ligand complexes, the hydroxynaphthoic acid may be forced to adopt a different coordination mode to accommodate the steric and electronic requirements of the other ligands. ijprems.com

Structural Elucidation of Coordination Compounds through Crystallography

Single-crystal X-ray diffraction is the most definitive method for elucidating the three-dimensional structure of coordination compounds. While no crystal structures of metal complexes with 2-Hydroxy-5-methyl-1-naphthoic acid are reported, the crystal structure of a platinum complex with 2-hydroxy-1-naphthoic acid, [Pt(hna)(PPh₃)₂], has been determined. researchgate.net This study provides valuable insight into the coordination environment, revealing the bidentate coordination of the naphthoic acid ligand.

Furthermore, crystallographic studies on Schiff bases derived from related aldehydes, such as 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, have detailed the molecular geometry and intermolecular interactions, which are crucial for understanding the solid-state packing of these compounds. nih.gov

Equilibrium Studies and Determination of Stability Constants in Solution

The stability of metal complexes in solution is quantified by their stability constants, which are determined through techniques like potentiometric titration. researchgate.netzenodo.orgnih.govscispace.com These studies provide crucial information on the strength of the metal-ligand interaction and the stoichiometry of the complexes formed in solution. The stability constants are typically determined in mixed-solvent systems, such as dioxane-water, due to the limited water solubility of the ligands and complexes. researchgate.netzenodo.org

For a series of bivalent metal ions, the stability of complexes with ligands similar to 2-hydroxy-1-naphthoic acid often follows the Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn). nih.gov For example, the stability constants of complexes with 2-hydroxy-1-naphthaldehyde-thiosemicarbazone were found to follow the order: Cu > Co > Ni > Zn > Cd > Mg. zenodo.org

Table 2: Stability Constants (log K) of Bivalent Metal Complexes with a Ligand Analogous to 2-Hydroxy-1-naphthoic Acid

Metal Ion log K₁ log K₂
Cu(II) 10.5 9.8
Ni(II) 8.2 7.1
Co(II) 8.5 7.5
Zn(II) 7.9 6.8
Cd(II) 7.2 6.1
Mg(II) 5.5 4.3

Data represents typical values for related thiosemicarbazone ligands in 75% dioxane. zenodo.org

Computational Studies (e.g., DFT) on Metal-Ligand Interactions and Bonding

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and bonding in metal complexes. nih.govrsc.orgresearchgate.net These computational studies can provide insights into the nature of the metal-ligand bond, the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov

For instance, DFT calculations on a Schiff base derived from 2-hydroxy-5-methylbenzaldehyde (B1329341) have been used to optimize the molecular geometry and compare it with experimental X-ray diffraction data, showing good agreement. nih.gov Such studies can also be used to understand the bonding modes and calculate chemical parameters of the complexes. researchgate.netnih.govnih.gov The analysis of frontier molecular orbitals can help in explaining the electronic transitions observed in the UV-Vis spectra of the complexes. nih.gov

Supramolecular Chemistry and Crystal Engineering Involving Naphthoic Acid Scaffolds

Co-crystallization Strategies for Modulating Solid-State Properties

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid, such as solubility, stability, and melting point, by combining a target molecule with a coformer in a crystalline lattice. While specific co-crystallization studies involving 2-Hydroxy-5-methyl-1-naphthoic acid have not been reported, the strategies employed for other hydroxynaphthoic acids are instructive.

The primary functional groups of this compound—the carboxylic acid and the hydroxyl group—are excellent candidates for forming robust hydrogen bonds, which are the cornerstone of co-crystallization strategies. These groups can interact with a variety of coformers, particularly those containing complementary functional groups like pyridines, amides, and other carboxylic acids.

For instance, studies on 1-hydroxy-2-naphthoic acid and 3-hydroxy-2-naphthoic acid have demonstrated successful co-crystal formation with caffeine. mdpi.com In these cases, the well-known and reliable imidazole-carboxylic acid heterosynthon is formed. This suggests that this compound could likely be co-crystallized with nitrogen-containing heterocyclic compounds. The selection of a coformer is critical and is often guided by the principle of hydrogen bond complementarity.

Commonly employed methods for obtaining co-crystals include:

Solution Crystallization: This involves dissolving the naphthoic acid and the coformer in a suitable solvent and allowing the solvent to evaporate slowly, leading to the formation of co-crystals. mdpi.comresearchgate.net

Grinding: Both neat (dry) and liquid-assisted grinding of the two components can induce solid-state reactions to form co-crystals.

Slurry Method: Stirring a suspension of the components in a small amount of solvent can facilitate the conversion to the most stable co-crystalline phase.

The modulation of properties through co-crystallization is exemplified by studies on other active pharmaceutical ingredients. For example, co-crystals can exhibit enhanced solubility and dissolution rates compared to the pure compound, a strategy widely explored in the pharmaceutical industry.

Analysis of Hydrogen Bonding Networks and Weak Intermolecular Interactions (e.g., C-H...X)

The crystal packing of naphthoic acids is dominated by a network of intermolecular interactions. While the specific hydrogen bonding network for this compound is undetermined, analysis of its analogs allows for a detailed prediction of its likely interactions.

Hydrogen Bonding: The primary interactions are expected to be driven by the carboxylic acid and hydroxyl groups.

Carboxylic Acid Dimers: Carboxylic acids frequently form robust centrosymmetric dimers via O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. This is a very common synthon in carboxylic acid crystal structures, including those of 1-naphthoic and 2-naphthoic acid. nih.gov

Acid-Hydroxyl Interactions: The intramolecular hydroxyl group in this compound can form an intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid. This is a common feature in 2-hydroxy substituted aromatic carboxylic acids.

Heterosynthons: In the presence of a suitable coformer, heterosynthons are likely to form. For example, with a pyridine-based coformer, a strong O-H···N hydrogen bond between the carboxylic acid and the pyridine (B92270) nitrogen is expected. rsc.orgmdpi.com

C-H···O Interactions: The aromatic C-H groups of the naphthalene (B1677914) ring can act as weak hydrogen bond donors to the oxygen atoms of the carboxylic acid and hydroxyl groups of neighboring molecules.

π···π Stacking: The planar naphthalene rings are prone to π···π stacking interactions, which contribute significantly to the stabilization of the crystal lattice. The stacking arrangement can be parallel-displaced or T-shaped.

C-H···π Interactions: The aromatic rings can also act as acceptors for C-H···π interactions. researchgate.net

A study on co-crystals of 1-hydroxy-2-naphthoic acid with various N-containing heteroaromatics highlighted the importance of these weak C-H···X (where X is O or π) interactions in directing the self-assembly and leading to stable, multidimensional supramolecular architectures. mdpi.com

The table below illustrates typical hydrogen bond geometries observed in the crystal structures of related naphthoic acids.

Interaction TypeDonor-AcceptorD···A Distance (Å)D-H···A Angle (°)
Carboxylic Acid DimerO-H···O2.6 - 2.7165 - 175
Acid-PyridineO-H···N2.5 - 2.6170 - 180
Weak C-H···OC-H···O3.2 - 3.5140 - 160

Note: The data in this table is illustrative and based on typical values found in the crystal structures of related carboxylic acids and their co-crystals.

Exploration of Ring Motifs and Supramolecular Synthons in Crystal Structures

Supramolecular synthons are robust and recurring patterns of intermolecular interactions that can be considered as the building blocks of crystal structures. The analysis of synthons in related hydroxynaphthoic acids provides a predictive tool for the supramolecular assembly of this compound.

The most anticipated supramolecular synthons for this compound are:

The Carboxylic Acid Homosynthon: As mentioned, the R²₂(8) cyclic dimer is one of the most reliable synthons in crystal engineering. nih.gov

The Acid-Pyridine Heterosynthon: In co-crystals with pyridine-containing molecules, the R²₂(7) ring motif, formed by an O-H···N and a C-H···O hydrogen bond, is a commonly observed and robust heterosynthon. rsc.orgmdpi.com

Other Heterosynthons: Co-crystallization with amides can lead to the formation of acid-amide heterosynthons.

Biocatalysis and Microbial Metabolism of Naphthoic Acids in Research

In Vitro Enzymatic Biotransformations by Purified Enzymes (e.g., O-methyltransferases, hydroxylases)

The enzymatic modification of hydroxynaphthoic acids using purified enzymes offers a pathway to generate novel derivatives with potentially new biological activities. While specific studies on the biotransformation of 2-hydroxy-5-methyl-1-naphthoic acid by isolated enzymes are limited, the actions of enzyme classes like O-methyltransferases and hydroxylases on analogous aromatic compounds provide a clear framework for potential transformations.

O-methyltransferases (OMTs) are crucial in secondary metabolism, catalyzing the transfer of a methyl group from a donor, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group on a substrate. nih.gov This methylation can alter a molecule's stability, solubility, and biological function. nih.gov Plant OMTs, for instance, exhibit strict substrate and positional specificity in the biosynthesis of isoquinoline (B145761) alkaloids. nih.gov In bacteria, O-methyltransferases are involved in the biosynthesis of antibiotics. For example, the biosynthetic gene cluster for a naphthalene-containing metabolite in Nocardia sp. CS682 includes three putative O-methyltransferases. nih.gov One of these, ThnM1, has been characterized as a regiospecific sugar-O-methyltransferase, highlighting the diverse roles of these enzymes. nih.gov The enzymatic synthesis of this compound has been observed in recombinant Streptomyces strains, and in this process, a novel hydroxylated product, 2-hydroxy-5-hydroxymethyl-1-naphthoic acid, was also isolated, indicating the action of hydroxylase enzymes. ebi.ac.uk

Hydroxylases, often flavin-dependent monooxygenases, introduce hydroxyl groups onto aromatic rings, a critical step in both biosynthesis and degradation pathways. nih.gov These enzymes typically use molecular oxygen to form a reactive hydroperoxy-flavin intermediate that hydroxylates the substrate. nih.gov The creation of 2-hydroxy-5-hydroxymethyl-1-naphthoic acid from a precursor suggests such an enzymatic action, expanding the chemical diversity of naphthoic acid derivatives. ebi.ac.uk

Table 1: Examples of Purified Enzymes and Their Relevance to Naphthoic Acid Biotransformation

Enzyme Class Example Enzyme Source Organism Typical Reaction Potential Application to Naphthoic Acids
O-Methyltransferase (OMT) ThnM1 Nocardia sp. CS682 Regiospecific methylation of sugar moieties attached to aromatic compounds. nih.gov Methylation of the hydroxyl group to produce methoxy-naphthoic acid derivatives.
O-Methyltransferase (OMT) 6-OMT, 4'-OMT Coptis japonica Strict regiospecific methylation of isoquinoline alkaloids. nih.gov Creation of specific isomers of methylated naphthoic acids.

| Hydroxylase/Oxygenase | Neocarzinostatin (B611948) Biosynthesis Enzyme | Streptomyces carzinostaticus | Hydroxylation of a methyl group on the naphthoic acid ring. ebi.ac.uk | Synthesis of hydroxylated derivatives of this compound. |

Microbial Degradation Pathways of Related Hydroxynaphthoic Acids (e.g., by Burkholderia sp. strain BC1)

The soil bacterium Burkholderia sp. strain BC1, isolated from a site contaminated with naphthalene (B1677914) manufacturing waste, demonstrates the ability to use 2-hydroxy-1-naphthoic acid (2H1NA), a structural analog of this compound, as its sole source of carbon and energy. nih.gov The study of its degradation pathway provides a model for how microorganisms break down hydroxynaphthoic acids.

The pathway in strain BC1 is distinct from many typical aromatic degradation routes. It initiates with a non-oxidative decarboxylation step, converting 2-hydroxy-1-naphthoic acid directly to 2-naphthol (B1666908). nih.gov This initial step is a key feature of an alternative catabolic pathway for hydroxynaphthoic acids. nih.govnih.gov The resulting 2-naphthol is then funneled into a pathway that proceeds through gentisic acid, ultimately leading to central metabolism. nih.gov

Through chromatographic and spectrometric analyses of cultures of Burkholderia sp. strain BC1 grown on 2-hydroxy-1-naphthoic acid, several key metabolic intermediates have been identified. These compounds confirm the proposed degradation sequence. nih.gov

The identified intermediates in the degradation of 2-hydroxy-1-naphthoic acid are:

2-Naphthol : The product of the initial decarboxylation. nih.gov

1,2,6-Trihydroxy-1,2-dihydronaphthalene : An intermediate formed from the subsequent oxygenase attack on 2-naphthol. nih.gov

Gentisic acid (2,5-dihydroxybenzoic acid) : A key downstream intermediate before ring cleavage. nih.gov

Table 2: Metabolic Intermediates in the Degradation of 2-Hydroxy-1-Naphthoic Acid by Burkholderia sp. strain BC1

Order Compound Name Precursor Key Transformation
1 2-Naphthol 2-Hydroxy-1-naphthoic acid Non-oxidative decarboxylation nih.govnih.gov
2 1,2,6-Trihydroxy-1,2-dihydronaphthalene 2-Naphthol Dioxygenation nih.gov

The degradation of hydroxynaphthoic acids by Burkholderia sp. strain BC1 involves a series of specialized enzymes, with decarboxylases and dioxygenases playing pivotal roles.

Decarboxylases : The first step in the breakdown of 2-hydroxy-1-naphthoic acid is catalyzed by a novel non-oxidative 2-hydroxy-1-naphthoic acid decarboxylase (HndA). nih.gov This enzyme has been purified and characterized, revealing its strict substrate specificity for 2H1NA. nih.gov It belongs to the amidohydrolase 2 protein family and is a metalloenzyme containing zinc at its active site. nih.gov Unlike oxidative decarboxylations, this enzyme removes the carboxyl group without the need for an oxidant, directly yielding 2-naphthol. nih.gov Non-oxidative decarboxylases are crucial in the metabolism of various carboxy-aromatic compounds found in the environment. nih.govnih.gov

Dioxygenases : Following the initial decarboxylation, dioxygenase enzymes are essential for the subsequent degradation of the naphthalene ring system. In strain BC1, after the formation of 2-naphthol, a dioxygenase acts upon it. Later in the pathway, gentisic acid is metabolized, likely by a gentisate 1,2-dioxygenase, which cleaves the aromatic ring. nih.gov The bacterium also displays catechol 1,2-dioxygenase activity when metabolizing related aromatic compounds, indicating a versatile enzymatic toolkit for breaking down different aromatic structures. nih.gov Dioxygenases are common in bacterial degradation pathways for polycyclic aromatic hydrocarbons (PAHs), where they catalyze the initial attack on the stable aromatic rings. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-hydroxy-5-methyl-1-naphthoic acid, and how do chemical synthesis and biosynthesis methods compare?

  • Methodological Answer: Chemical synthesis typically involves Friedel-Crafts acylation followed by methylation and hydroxylation steps. Biosynthesis, however, leverages polyketide synthase (PKS) systems in Streptomyces species. For example, heterologous expression of ncsB in Streptomyces lividans TK24 yields this compound (1a) and a shunt product (1b) . Biosynthetic routes may require optimization of enzyme activity (e.g., CoA ligase in NcsB2 ) and fermentation conditions to minimize byproducts.

Q. How can structural characterization of this compound be performed to confirm purity and identity?

  • Methodological Answer: Use a combination of:
  • NMR (¹H and ¹³C) to analyze aromatic proton environments and methyl/hydroxyl group positions.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₂H₁₀O₃, theoretical 202.26 g/mol).
  • HPLC with UV detection (λ ~254 nm) to assess purity, using a C18 column and acetonitrile/water mobile phase.
    Cross-reference spectral data with published standards or synthetic analogs .

Q. What experimental conditions are critical for maintaining stability during handling and storage?

  • Methodological Answer: Store the compound in airtight, light-resistant containers at 2–8°C. Avoid prolonged exposure to oxygen or humidity, as naphthoic acids are prone to oxidation. Use inert atmospheres (e.g., nitrogen) for sensitive reactions. Stability testing under varying pH (4–9) and temperature (25–60°C) can identify degradation pathways .

Advanced Research Questions

Q. How does the enzymatic mechanism of neocarzinostatin naphthoate synthase (NNS) influence the regioselectivity of this compound formation?

  • Methodological Answer: NNS (EC 2.3.1.237) is a multi-domain PKS that catalyzes malonyl-CoA and acetyl-CoA condensation. Kinetic assays with isotopically labeled substrates (e.g., ¹³C-malonyl-CoA) can track carbon flux. Site-directed mutagenesis of active-site residues (e.g., Ser/Thr in acyltransferase domains) may disrupt methyl group incorporation at C5, elucidating regiochemical control .

Q. What strategies resolve contradictions in reported yields of this compound across different Streptomyces expression systems?

  • Methodological Answer: Systematically compare:
  • Host strain metabolism : S. lividans vs. S. carzinostaticus .
  • Cultivation parameters : Carbon/nitrogen ratios, aeration, and induction timing.
  • Analytical validation : Ensure quantification methods (e.g., LC-MS) are calibrated against certified standards. Discrepancies may arise from shunt pathways (e.g., 2-hydroxy-5-hydroxymethyl-1-naphthoic acid formation) .

Q. How can structure-activity relationship (SAR) studies inform the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer:
  • Modify substituents : Introduce halogens or electron-withdrawing groups at C7 to alter electronic properties.
  • Evaluate bioactivity : Test derivatives against bacterial models (e.g., E. coli MIC assays) or cancer cell lines.
  • Computational modeling : Use DFT calculations to predict binding affinity to target enzymes (e.g., bacterial type II fatty acid synthases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.